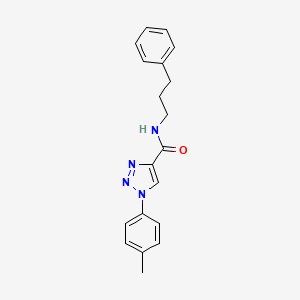
1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a triazole derivative and has been synthesized using various methods. It has shown potential in various scientific applications, including as an anti-cancer agent, anti-inflammatory agent, and as a tool for studying biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A study detailed the synthesis of related triazole-4-carboxamides, highlighting techniques like NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography, essential for understanding the molecular conformation and packing of such compounds (Shen et al., 2013).
- Molecular Structure Analysis : Another research focused on the crystal structure of triazole compounds, emphasizing the importance of intramolecular hydrogen bonding and the orientation of functional groups in determining molecular properties (Kaur et al., 2013).
Biological Applications
- Antimicrobial Properties : A study discovered novel 1H-1,2,3-triazole-4-carboxamides, including compounds similar to the one , exhibiting potent antibacterial and antifungal activities against various pathogens (Pokhodylo et al., 2021).
- Antitumor Activity : Research on related triazole compounds has shown significant inhibition of cancer cell proliferation, indicating potential applications in cancer therapy (Ji et al., 2018).
Chemical Reactions and Derivatives
- Derivative Synthesis : Studies on the synthesis of various triazole derivatives demonstrate the versatility of these compounds in forming chemically diverse structures with potentially unique properties (Biagi et al., 1996).
- Chemical Reactivity : Investigations into the reactivities of triazole compounds, such as their behavior in copper-catalyzed reactions, provide insights into their potential utility in synthetic chemistry (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-9-11-17(12-10-15)23-14-18(21-22-23)19(24)20-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHACZJSDQLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

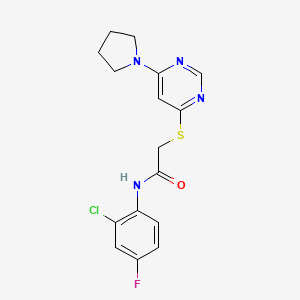
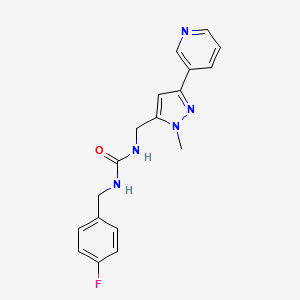
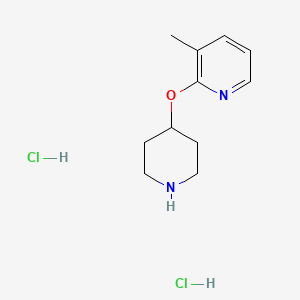
![Methyl 4-[(4-methyl-2-nitrophenoxy)methyl]benzoate](/img/structure/B2826113.png)
![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2826115.png)
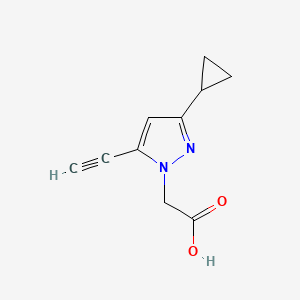
![Pyridin-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2826120.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)
![6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2826122.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2826127.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)
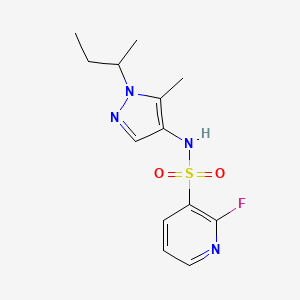
![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)